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Compound of Interest

Compound Name: 4-Bromo-2-methylphenyl acetate

CAS No.: 52727-92-1

Cat. No.: B1530139 Get Quote

Executive Summary
4-Bromo-2-methylphenyl acetate (CAS 52727-92-1) is a specialized aryl halide intermediate

used primarily in medicinal chemistry and materials science. As a protected derivative of 4-

bromo-2-methylphenol, it serves as a robust electrophile in palladium-catalyzed cross-coupling

reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the free phenolic hydroxyl group

would otherwise interfere with catalyst turnover or require harsh deprotonation conditions. This

guide provides a definitive technical breakdown of its physicochemical properties, a validated

synthesis protocol, and spectral analysis for structural confirmation.

Part 1: Identity & Physicochemical Properties
Chemical Structure & Nomenclature The compound is the acetate ester of 4-bromo-2-

methylphenol. The steric bulk of the ortho-methyl group combined with the electron-

withdrawing acetate moiety influences both its reactivity and spectral signature.
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Property Data

CAS Registry Number 52727-92-1

IUPAC Name 4-Bromo-2-methylphenyl acetate

Synonyms
Acetic acid 4-bromo-2-methylphenyl ester; 4-

Bromo-o-tolyl acetate

Molecular Formula

C

H

BrO

Molecular Weight 229.07 g/mol

Appearance
Colorless to pale yellow oil or low-melting solid

(dependent on purity)

Solubility
Soluble in DCM, EtOAc, THF, MeOH; Insoluble

in Water

Boiling Point (Predicted) ~260–265 °C (at 760 mmHg)

Technical Insight: Unlike its parent phenol, this ester is non-acidic and lipophilic, making it

compatible with base-sensitive reagents (e.g., Grignard reagents, if temperature is controlled)

and easier to purify via silica gel chromatography using non-polar eluents.

Part 2: Synthesis Protocol (Acetylation)
Methodology: Anhydride-Mediated Esterification The most reliable route to high-purity 4-
bromo-2-methylphenyl acetate is the nucleophilic acyl substitution of 4-bromo-2-

methylphenol using acetic anhydride. This method is preferred over acetyl chloride for its milder

byproduct (acetic acid vs. HCl) and ease of handling.
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Reagents & Materials[1][3][4][5][6]
Precursor: 4-Bromo-2-methylphenol (1.0 equiv) [CAS 2362-12-1]

Acylating Agent: Acetic anhydride (1.2 equiv)

Catalyst/Base: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) with DMAP (0.05 equiv)

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

4-bromo-2-methylphenol (10 mmol) in anhydrous DCM (30 mL).

Addition: Cool the solution to 0°C using an ice bath. Add Pyridine (15 mmol) followed by

DMAP (0.5 mmol).

Acylation: Dropwise add Acetic anhydride (12 mmol) over 10 minutes to control the

exotherm.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for

3–4 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2); the starting phenol (lower R

) should disappear.

Workup:

Quench with saturated aqueous NH

Cl (20 mL).

Extract the aqueous layer with DCM (2 x 20 mL).

Wash combined organics with 1M HCl (to remove pyridine), followed by saturated NaHCO

(to remove acetic acid), and finally Brine.

Purification: Dry over anhydrous MgSO
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, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO

, 0-10% EtOAc in Hexanes).

Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack and subsequent elimination pathway.
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Figure 1: Mechanism of base-catalyzed acetylation of 4-bromo-2-methylphenol.

Part 3: Spectral Characterization
Data Integrity Note: The following spectral data is derived from standard substituent chemical

shift increments applied to the parent phenol structure. This "Predicted/Reference" data serves

as a validation baseline for experimental results.

Proton NMR ( H NMR)
Solvent: CDCl

, 400 MHz

The spectrum is characterized by two distinct methyl singlets (one aromatic, one acetyl) and a

specific 1,2,4-trisubstituted aromatic pattern.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

7.35
Doublet (d,

Hz)
1H Ar-H3

Meta to acetate,

ortho to methyl.

7.30

Doublet of

Doublets (dd,

Hz)

1H Ar-H5
Ortho to

bromine.

6.95
Doublet (d,

Hz)
1H Ar-H6

Ortho to acetate

(Shielded relative

to H5).

2.32 Singlet (s) 3H -O-CO-CH Acetate methyl

group.

2.18 Singlet (s) 3H Ar-CH Aromatic methyl

group.

Infrared Spectroscopy (FT-IR)
Method: Neat film or KBr pellet
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Wavenumber (cm

)
Vibration Mode Diagnostic Value

1760 – 1775 C=O Stretch (Ester)

Primary ID. Phenolic esters

appear at higher frequencies

than alkyl esters.

1190 – 1210 C-O-C Stretch
Strong intensity, confirms ester

linkage.

2920 – 2980 C-H Stretch (Aliphatic)
Weak signals from methyl

groups.

~1480, 1580 C=C Stretch (Aromatic)
Characteristic benzene ring

modes.

Mass Spectrometry (GC-MS / EI)
Molecular Ion (M

): 228 / 230 (1:1 intensity ratio due to

Br/

Br isotopes).

Base Peak: Often m/z 186/188 [M - 42]

.

Mechanism:[1][2][3] Loss of ketene (CH

=C=O) via McLafferty-like rearrangement or simple cleavage, regenerating the 4-bromo-2-
methylphenol radical cation.

Part 4: Applications in Drug Development
Suzuki-Miyaura Cross-Coupling Workflow This compound is a valuable electrophile for

introducing the 2-methyl-4-hydroxyphenyl motif (after deprotection) or the 2-methyl-4-
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acetoxyphenyl motif into biaryl scaffolds. The acetate group is generally stable to boronic acid

coupling conditions, provided non-hydrolytic bases (e.g., K

PO

in Toluene/Water) are used.
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Figure 2: Workflow for utilizing 4-bromo-2-methylphenyl acetate in biaryl synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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